molecular formula C16H13BrN4O3S2 B2673841 5-bromo-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide CAS No. 333747-33-4

5-bromo-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide

Cat. No. B2673841
CAS RN: 333747-33-4
M. Wt: 453.33
InChI Key: RYYTVURNTMQONC-UHFFFAOYSA-N
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Description

5-bromo-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmaceutical research. This compound is known for its unique structure and properties, which make it a promising candidate for drug development.

Scientific Research Applications

Synthesis and Chemical Properties

The exploration of thiophene derivatives in scientific research has led to the development of numerous synthetic methodologies aimed at producing compounds with enhanced pharmacological properties. For instance, the synthesis of pyrimidine and thiophene derivatives has been reported to involve complex reactions including cyclization, alkylation, and rearrangement processes to yield compounds with potential antimicrobial activities (Gad-Elkareem et al., 2011). Additionally, the direct arylation of thiophenes using palladium-catalyzed reactions has been explored, showcasing the versatility of thiophene derivatives in synthesizing complex molecules (Bheeter et al., 2013).

Biological Activities

Research into the biological activities of thiophene-containing compounds has revealed their potential in various therapeutic areas. For example, thiophene derivatives have been investigated for their antiparasitic and antimicrobial properties. Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which include thiophene moieties, have demonstrated significant antiprotozoal activity, presenting a promising avenue for developing new antimalarial and antibacterial agents (Ismail et al., 2004). Furthermore, the investigation of benzothiophene derivatives as inhibitors of Plasmodium falciparum enoyl‐ACP reductase highlights the potential of thiophene derivatives in combating malaria (Banerjee et al., 2011).

Physicochemical Studies and Applications

The physicochemical characterization of thiophene derivatives plays a crucial role in understanding their reactivity and stability, which is essential for their application in drug design and other scientific areas. Studies have been conducted to elucidate the crystal structures and spectroscopic properties of thiophene-containing compounds, providing insights into their molecular configurations and interactions (Anuradha et al., 2014). Additionally, the oxidation of thiophene rings by cytochrome P450 enzymes has been examined to assess the formation of electrophilic intermediates, which is significant for evaluating the metabolic stability and potential toxicity of thiophene-based drugs (Medower et al., 2008).

properties

IUPAC Name

5-bromo-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN4O3S2/c1-10-8-9-18-16(19-10)21-26(23,24)12-4-2-11(3-5-12)20-15(22)13-6-7-14(17)25-13/h2-9H,1H3,(H,20,22)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYTVURNTMQONC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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